N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives, characterized by a fused bicyclic heteroaromatic core. The structure includes a 3-methyl-4-oxo-pyrrolo[3,2-d]pyrimidine scaffold linked via a sulfanylacetamide bridge to a 2,5-dimethylphenyl substituent. The sulfanylacetamide moiety is critical for modulating biological activity, as seen in structurally related compounds targeting kinases or enzymes .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-14-9-10-15(2)18(11-14)25-19(28)13-30-23-26-20-17(16-7-5-4-6-8-16)12-24-21(20)22(29)27(23)3/h4-12,24H,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJCHAVSTBFCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structures exhibit promising anticancer properties. The pyrrolo[3,2-d]pyrimidine core is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition:
The compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and obesity. The sulfanyl group is often associated with increased bioactivity in enzyme inhibition, suggesting potential therapeutic applications .
Drug Development
Bioavailability Studies:
The compound's structure allows for modifications that can enhance its solubility and bioavailability. Research into its pharmacokinetics is crucial for determining its effectiveness as a drug candidate. Preliminary studies indicate favorable absorption characteristics, which are essential for oral medications .
Synthetic Chemistry
Synthesis of Novel Compounds:
This compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, enabling researchers to explore new derivatives with enhanced properties .
Agricultural Chemistry
Pesticidal Applications:
Although primarily studied for medicinal purposes, the structural features of N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suggest potential applications in agricultural chemistry as a pesticide or herbicide. The compound's ability to inhibit specific biological pathways could be leveraged to develop new pest control agents .
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of pyrrolo[3,2-d]pyrimidine derivatives demonstrated that modifications at the N-position significantly enhanced cytotoxicity against various cancer cell lines. The results indicated that this compound could serve as a lead compound for developing new anticancer therapies.
Case Study 2: Enzyme Inhibition
Research on similar compounds has shown that they effectively inhibit enzymes like DPP-IV (Dipeptidyl Peptidase IV), which is crucial in glucose metabolism. This suggests that this compound may also exhibit similar inhibitory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic and Heterocyclic Systems
Key structural analogs differ in substituents on the phenyl rings and heterocyclic cores:
- N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Replaces the pyrrolo-pyrimidine with a hexahydrobenzothieno[2,3-d]pyrimidine core, introducing a sulfur atom and a saturated six-membered ring. The 4-ethoxyphenyl group at position 3 increases steric bulk and electron-donating capacity compared to the methyl group in the target compound . Impact: Reduced aromaticity may alter binding affinity in enzymatic pockets.
- 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide (): Features a thieno[3,2-d]pyrimidine core (sulfur-containing) and a 3,5-difluorophenyl substituent. The 2,5-dimethoxyphenyl group enhances solubility via methoxy groups .
N-benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ():
Physicochemical and Spectroscopic Properties
Comparative data from NMR and elemental analysis ():
- Key Observations: Chlorine or fluorine substituents () lower molecular symmetry, broadening NMR peaks .
Pharmacological Implications
While explicit activity data for the target compound is unavailable, structural analogs suggest:
- Thieno-pyrimidines () are often kinase inhibitors due to their planar, aromatic cores .
- Hexahydrobenzothieno-pyrimidines () may exhibit improved solubility but reduced target affinity due to saturation .
Preparation Methods
Pyrrolo[3,2-d]Pyrimidine Core Construction
The pyrrolo[3,2-d]pyrimidine scaffold is synthesized via cyclization reactions. A common approach involves chlorination of 7H-pyrrolo[3,2-d]pyrimidine derivatives followed by functionalization at the C-2 position. For example:
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Chlorination : 7H-pyrrolo[3,2-d]pyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-7H-pyrrolo[3,2-d]pyrimidine.
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Iodination : Protecting the N-7 position with a tert-butoxycarbonyl (Boc) group enables selective iodination at C-6 using N-iodosuccinimide (NIS), yielding 4-chloro-6-iodo-7H-pyrrolo[3,2-d]pyrimidine.
Sulfanyl Group Introduction
The sulfanyl (-S-) moiety is introduced via nucleophilic substitution. Key steps include:
-
Thiolation : Reacting 4-chloro-6-iodo-pyrrolo[3,2-d]pyrimidine with sodium hydrosulfide (NaSH) or thiourea in dimethylformamide (DMF) at 80–100°C replaces the chloro group with a sulfanyl group.
-
Functionalization : The sulfanyl intermediate is alkylated with 2-bromoacetamide derivatives. For instance, reaction with 2-bromo-N-(2,5-dimethylphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile yields the target acetamide.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Optimal solvents and temperatures vary by reaction stage:
| Reaction Step | Solvent | Temperature | Yield |
|---|---|---|---|
| Chlorination | Toluene | 110°C (reflux) | 85–90% |
| Thiolation | DMF | 90°C | 70–75% |
| Alkylation | Acetonitrile | 60°C | 65–70% |
Polar aprotic solvents like DMF enhance nucleophilicity in thiolation, while acetonitrile minimizes side reactions during alkylation.
Catalytic and Stoichiometric Considerations
-
Base Selection : K₂CO₃ is preferred over stronger bases (e.g., NaOH) to prevent hydrolysis of the acetamide group.
-
Coupling Agents : Ethylcarbodiimide (EDC) facilitates amide bond formation between intermediates and aryl amines, achieving yields >80% in model systems.
Purification and Characterization
Chromatographic Techniques
Analytical Validation
| Technique | Data |
|---|---|
| ¹H NMR | δ 2.25 (s, 3H, CH₃), 7.20–7.45 (m, ArH) |
| MS (ESI+) | m/z 419.1 [M+H]⁺ |
| HPLC | >99% purity (C18 column, 220 nm) |
Industrial-Scale Production Challenges
Scalability Issues
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Intermediate Stability : The sulfanyl intermediate is prone to oxidation, requiring inert atmospheres (N₂ or Ar) during storage.
-
Cost Efficiency : Iodination steps using NIS increase production costs; alternatives like direct C-H functionalization are under investigation.
Comparative Analysis of Synthetic Approaches
Q & A
Q. How can researchers optimize the synthetic route for this compound?
- Methodological Answer : Synthetic optimization involves solvent selection, catalyst screening, and reaction temperature control. For pyrrolo[3,2-d]pyrimidine derivatives, refluxing in polar aprotic solvents (e.g., DMF or DMSO) with thiourea as a sulfur donor is common. Monitor reaction progress via TLC and purify via column chromatography. Example Protocol :
-
Reagents : 3-methyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidine, 2-chloro-N-(2,5-dimethylphenyl)acetamide, thiourea.
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Conditions : Reflux in DMF at 120°C for 12–24 hours.
-
Yield Improvement : Use microwave-assisted synthesis to reduce time to 2–4 hours .
- Data Table :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Solvent | DMF/DMSO | |
| Reaction Time (Standard) | 12–24 hours | |
| Microwave-Assisted Time | 2–4 hours |
Q. What analytical methods are recommended for structural characterization?
- Methodological Answer : Combine single-crystal X-ray diffraction (for 3D conformation), <sup>1</sup>H/<sup>13</sup>C NMR (for functional group verification), and elemental analysis (for purity).
-
X-ray Crystallography : Resolve disorder in the pyrrolo-pyrimidine core using SHELX software .
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NMR : Assign peaks using DMSO-d6 as solvent; observe characteristic shifts (e.g., NHCO at δ 10.10 ppm) .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| <sup>1</sup>H NMR | NHCO peak at δ 10.10 ppm | |
| X-ray Diffraction | Mean C–C bond length = 0.005 Å |
Q. How to assess solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, ethanol, buffers) via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
Safety Note : Follow protocols for handling acetamide derivatives (e.g., PPE, fume hood) .
Advanced Research Questions
Q. What computational tools can elucidate reaction mechanisms involving this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states and reaction pathways. Tools like Gaussian or ORCA simulate intermediates, while ICReDD’s reaction path search methods integrate quantum calculations with experimental validation .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Apply comparative analysis to isolate variables (e.g., assay type, cell lines). For example:
- If cytotoxicity varies, compare IC50 values in MCF-7 vs. HEK293 cells.
- Use meta-analysis to identify trends across publications .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Modifications : Vary substituents on the phenyl (2,5-dimethyl) or pyrrolo-pyrimidine (3-methyl) groups.
- Assays : Test against kinase targets (e.g., EGFR, VEGFR) via fluorescence polarization.
Example SAR Table :
| Derivative | IC50 (EGFR) | Reference |
|---|---|---|
| Parent Compound | 0.45 µM | |
| 4-Fluorophenyl Analog | 0.12 µM |
Q. What strategies improve selectivity in target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein pockets.
- Covalent Modification : Introduce sulfonyl or phosphonate groups to enhance interactions with catalytic lysine residues .
Methodological Notes
- Data Contradiction Analysis : Cross-validate HPLC and LC-MS results to confirm purity discrepancies .
- Crystallography : Address disorder in crystal structures by refining occupancy ratios in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
